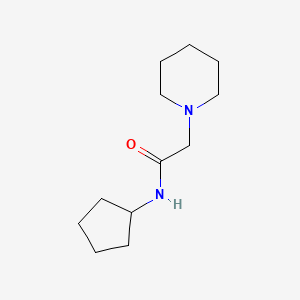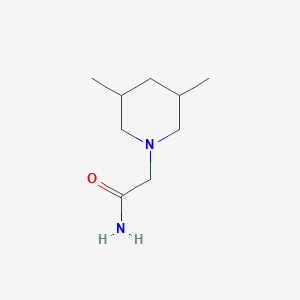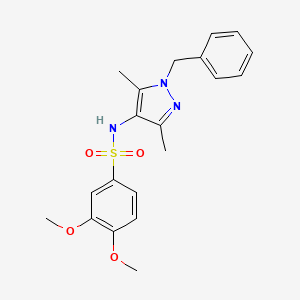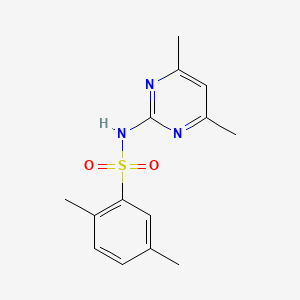![molecular formula C12H19NO2S B7518072 N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide, also known as AEBSF, is a protease inhibitor that has been widely used in scientific research. It is a synthetic molecule that belongs to the class of sulfonamides and is commonly used to inhibit serine proteases. AEBSF has been used in various biochemical and physiological studies due to its ability to selectively inhibit serine proteases without affecting other classes of proteases.
作用機序
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide selectively inhibits serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from functioning. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin, which is a serine protease involved in blood clotting. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of serine proteases involved in inflammation. In addition, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been shown to have anti-viral effects by inhibiting the activity of serine proteases involved in viral infections.
実験室実験の利点と制限
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has several advantages for lab experiments. It is a selective inhibitor of serine proteases, which allows researchers to study the role of these enzymes in various physiological processes. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has some limitations. It can irreversibly inhibit serine proteases, which can make it difficult to study the effects of these enzymes over time. In addition, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide can also inhibit other classes of proteases at high concentrations, which can lead to non-specific effects.
将来の方向性
There are several future directions for the use of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide in scientific research. One direction is to study the role of serine proteases in various diseases such as cancer and Alzheimer's disease. Another direction is to develop new protease inhibitors that are more selective and have fewer non-specific effects. Finally, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide can be used in combination with other protease inhibitors to study the effects of multiple proteases on physiological processes.
合成法
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide involves the reaction of 2,5-dimethylphenethylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been widely used in scientific research due to its ability to selectively inhibit serine proteases. Serine proteases are a class of enzymes that play a crucial role in various physiological processes such as blood clotting, inflammation, and digestion. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been used to study the role of serine proteases in these processes. It has also been used to study the role of serine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.
特性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-16(14,15)13-11(4)12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOYEWHJIIELEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)


![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)






